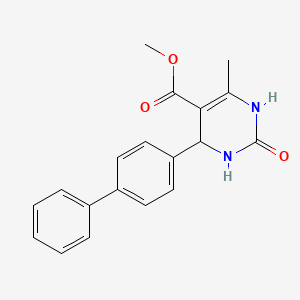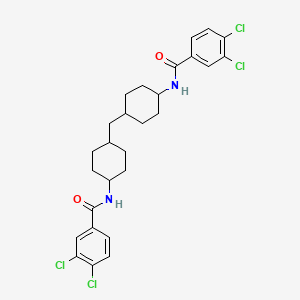![molecular formula C20H22N4O B4966207 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966207.png)
6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, also known as DPP-4 inhibitor, is a class of drugs that is used to treat type 2 diabetes. This compound is known to inhibit dipeptidyl peptidase 4 (DPP-4), an enzyme that plays a crucial role in the regulation of glucose metabolism.
作用机制
6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors work by inhibiting the degradation of incretin hormones such as GLP-1 and GIP. These hormones are released from the gut in response to food intake and stimulate insulin secretion from the pancreas. By inhibiting the degradation of these hormones, this compound inhibitors increase their half-life and enhance their insulinotropic effects, leading to improved glucose control.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have a number of biochemical and physiological effects. These compounds increase insulin secretion, improve glucose tolerance, and reduce postprandial glucose excursions. In addition, this compound inhibitors have been shown to have anti-inflammatory and cardioprotective effects, making them a potential therapeutic option for other diseases such as cardiovascular disease and rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors in lab experiments is their ability to improve glucose control and insulin secretion. This makes them a useful tool for studying the mechanisms of glucose metabolism and the pathophysiology of type 2 diabetes. However, one limitation of using this compound inhibitors is their potential off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the research and development of 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors. One area of focus is the development of more potent and selective inhibitors with fewer off-target effects. Another area of focus is the investigation of the long-term effects of this compound inhibitors on glucose metabolism and cardiovascular health. Additionally, there is a need for more studies on the potential therapeutic effects of this compound inhibitors on other diseases such as cardiovascular disease and rheumatoid arthritis.
Conclusion:
In conclusion, this compound inhibitors are a class of drugs that have been extensively studied for their potential therapeutic effects on type 2 diabetes. These compounds work by inhibiting the degradation of incretin hormones such as GLP-1 and GIP, leading to improved glucose control and insulin secretion. While this compound inhibitors have shown promise as a therapeutic option for type 2 diabetes, there is still much to be learned about their long-term effects and potential therapeutic applications for other diseases.
合成方法
The synthesis of 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors involves the use of various chemical reactions and techniques. One of the most common methods for the synthesis of this compound inhibitors is the condensation of 3,4-dimethylbenzaldehyde with piperidine, followed by cyclization with 2-aminopyridine. The resulting product is then subjected to various purification techniques, such as recrystallization and column chromatography, to obtain the final product.
科学研究应用
6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors have been extensively studied for their potential therapeutic effects on type 2 diabetes. These compounds are known to increase insulin secretion and improve glucose tolerance by inhibiting the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). In addition, this compound inhibitors have been shown to have anti-inflammatory and cardioprotective effects, making them a potential therapeutic option for other diseases such as cardiovascular disease and rheumatoid arthritis.
属性
IUPAC Name |
6-(3,4-dimethylphenyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14-6-7-16(12-15(14)2)24-11-8-18-17(19(24)25)13-21-20(22-18)23-9-4-3-5-10-23/h6-8,11-13H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATZNGQYLZVEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]-2-methyl-1-propanol](/img/structure/B4966134.png)

![N-(4-bromophenyl)-2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4966138.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4966163.png)

![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B4966177.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4966185.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4966191.png)

![2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4966204.png)
![2-chloro-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4966210.png)

